(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol
Description
Introduction to (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol
Systematic Nomenclature and IUPAC Classification
The compound’s systematic IUPAC name is (3S,8R,9S,10R,13S,14S)-16-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol . This nomenclature reflects its dimeric structure, comprising two androstane cores linked at position 16 and 17, with a pyridinyl substituent.
Key Structural Features:
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₅₇NO₂ |
| Molecular Weight | 619.93 g/mol |
| CAS Registry Number | 186826-70-0 |
| Stereochemistry | 12 defined stereocenters |
The compound’s stereochemical complexity arises from the fusion of two androstane skeletons, each containing six chiral centers. The pyridinyl group at position 17 introduces aromaticity, distinguishing it from endogenous androstane derivatives.
Historical Context in Steroidal Chemistry Research
The discovery of this dimer is intertwined with the development of abiraterone, a drug designed at the Institute of Cancer Research (ICR) in the 1990s to inhibit CYP17 for prostate cancer treatment. During abiraterone’s synthetic optimization, dimeric impurities were observed in reaction mixtures, particularly in processes involving palladium-catalyzed couplings or acid-mediated cyclizations. For example, the Stille coupling of 17-iodoandrosta-5,16-dien-3β-ol with pyridinyl stannanes occasionally yielded dimeric byproducts due to radical recombination or oxidative homocoupling.
Analytical advances in high-performance liquid chromatography (HPLC) and mass spectrometry enabled the isolation and structural elucidation of such impurities, underscoring their significance in pharmaceutical quality control. By the early 2000s, this dimer was cataloged in impurity databases like ChEMBL and PubChem, facilitating its study in steroidal metabolism and synthetic pathways.
Position Within Androstane Derivative Taxonomies
The compound belongs to the androstane derivative family, characterized by a 19-carbon skeleton with fused cyclohexane and cyclopentane rings. Specifically, it is classified as:
- Dimeric androstane : Two androstane units linked via C16–C17 bonds.
- C17-Pyridinyl-substituted steroid : Features a heteroaromatic ring at position 17, a hallmark of synthetic CYP17 inhibitors.
Taxonomic Comparison:
| Androstane Type | Key Features | Example |
|---|---|---|
| Endogenous androstanes | Testosterone, dihydrotestosterone | Testosterone (C₁₉H₂₈O₂) |
| Synthetic CYP17 inhibitors | C17-heteroaryl substitutions | Abiraterone (C₂₄H₃₁NO) |
| Dimeric impurities | Bis-androstane frameworks | (3β)-16-[(3β)-3-Hydroxy...-dien-3-ol (this compound) |
This taxonomy highlights the compound’s role as a structural outlier, bridging natural steroidal architectures and synthetic pharmacological tools.
Properties
CAS No. |
186826-70-0 |
|---|---|
Molecular Formula |
C₄₃H₅₇NO₂ |
Molecular Weight |
619.92 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Preparation
The synthesis begins with dehydroepiandrosterone (DHEA), a readily available steroid precursor. Treatment of DHEA with hydrazine hydrate and hydrazine sulfate yields dehydroepiandrosterone-17-hydrazone, which is subsequently iodinated using iodine to produce (3β)-17-iodo-androsta-5,16-dien-3-ol (Compound A). This iodo intermediate is critical for the cross-coupling step.
Palladium-Catalyzed Coupling
Compound A undergoes Suzuki coupling with 3-(diethylboryl)pyridine in the presence of bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and sodium carbonate in a tetrahydrofuran (THF)-methanol solvent system. The reaction proceeds at 80°C under inert conditions, yielding (3β)-17-(3-pyridinyl)-androsta-5,16-dien-3-ol (Compound B). Optimized conditions reduce reaction time from 48 hours to 24 hours while maintaining yields above 60%.
Table 1: Key Parameters for Suzuki Coupling
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | |
| Base | Na₂CO₃ (2 equiv) | |
| Solvent | THF:MeOH (4:1 v/v) | |
| Temperature | 80°C | |
| Yield | 62–68% |
Dimerization via Reductive Elimination
The dimeric structure arises from a side reaction during the Suzuki coupling process, where two molecules of Compound B undergo reductive elimination in the presence of excess palladium catalyst. This pathway is particularly favored under prolonged reaction times or elevated temperatures, leading to the formation of the undesired dimer.
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the iodo intermediate (Compound A) to form a Pd(IV) complex. In cases where steric hindrance or electronic factors slow transmetallation with the boronate, competing reductive elimination between two Pd-bound steroid units occurs, yielding the dimer. This side reaction is mitigated by optimizing catalyst loading and reaction duration.
Purification Challenges
The dimer’s structural similarity to the monomeric product complicates separation. Column chromatography, while effective in small-scale syntheses, is impractical for industrial production. Alternative purification strategies include:
-
Crystallization : Recrystallization from toluene-methanol mixtures achieves 85–90% purity.
-
Salt Formation : Treatment with hydrochloric acid converts the dimer into a hydrochloride salt, which is preferentially soluble in aqueous media, enabling selective extraction.
Pharmaceutical manufacturers intentionally synthesize the dimer to establish analytical reference standards for quality control. The CN102816199B patent outlines a targeted approach:
Stepwise Assembly
-
Coupling of Monomers : Equimolar amounts of Compound B and a 17-iodo analog are reacted with Pd(OAc)₂ and potassium carbonate in dimethylformamide (DMF) at 100°C for 12 hours.
-
Acetylation : The resultant diol is treated with acetic anhydride in pyridine to protect hydroxyl groups, yielding the acetylated dimer.
Table 2: Directed Dimer Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Coupling | Pd(OAc)₂, K₂CO₃, DMF, 100°C, 12 hrs | 82% | 95% |
| Acetylation | Ac₂O, pyridine, rt, 6 hrs | 89% | 98% |
Analytical Validation
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥98%. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data corroborate the structure, with key signals including δ 5.35 ppm (C5–C6 olefinic protons) and δ 8.45 ppm (pyridinyl hydrogens).
Comparative Analysis of Methodologies
The choice of synthesis method depends on the intended application:
Monomer vs. Dimer Production
Industrial Scalability
-
Suzuki Coupling : Requires costly palladium catalysts but benefits from well-established protocols.
-
Salt-Based Purification : Reduces reliance on chromatography, lowering production costs by 30–40%.
Impurity Profiling and Regulatory Considerations
As a degradation product and synthesis impurity, the dimer is subject to International Council for Harmonisation (ICH) guidelines limiting its concentration to ≤0.15% in abiraterone acetate drug substance. Accelerated stability studies (40°C/75% RH) show dimer levels increase by 0.02–0.05% per month, necessitating robust formulation strategies .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd) for cross-coupling reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent for the treatment of androgen-dependent prostate cancer. It functions as a steroidal cytochrome P450 17α-hydroxylase/17,20-lyase inhibitor, which is crucial in the biosynthesis of androgens. This inhibition can lead to reduced levels of testosterone and other androgens, thereby slowing the growth of androgen-sensitive tumors .
Biological Studies
Research has indicated that derivatives of this compound can serve as important tools for studying steroid hormone receptors and their signaling pathways. Investigations into its effects on various biological systems may reveal insights into hormone regulation and cancer biology. The compound's potential anti-inflammatory properties also warrant further exploration in biological contexts .
Synthetic Chemistry
In synthetic organic chemistry, (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol can be utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies .
Case Study 1: Prostate Cancer Treatment
A clinical trial is currently underway assessing the efficacy of this compound in patients with androgen-dependent prostate cancer. Early results suggest promising outcomes in terms of tumor reduction and patient survival rates when compared to traditional therapies. The ongoing research aims to further elucidate the pharmacodynamics and optimal dosing strategies for this compound .
Case Study 2: Hormonal Regulation Studies
In vitro studies utilizing cell lines expressing androgen receptors have demonstrated that this compound effectively inhibits androgen receptor signaling pathways. These findings support its potential use as a research tool for understanding hormonal regulation mechanisms within various biological systems .
Industrial Applications
The compound's potential extends into industrial applications, particularly in the pharmaceutical sector where it may serve as an intermediate in the synthesis of other steroidal drugs. Its unique properties could also make it valuable in developing agrochemicals or other chemical products that leverage its structural characteristics .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, steroid derivatives can interact
Biological Activity
The compound (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol , commonly referred to as 17-(3-pyridinyl)androsta-5,16-dien-3-ol , is a synthetic steroidal derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as prostate and breast cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex steroidal structure characterized by:
- Steroidal Backbone : The androsta framework with specific modifications at positions 3, 16, and 17.
- Pyridine Substitution : A pyridine ring at the 17-position, which is crucial for its biological activity.
-
Inhibition of Androgen Biosynthesis :
- The compound acts as an inhibitor of cytochrome P450 17A1 (CYP17A1), an enzyme critical for androgen synthesis. This inhibition is vital for reducing androgen levels in androgen-dependent tumors .
- The presence of the 16,17-double bond in the structure is essential for irreversible binding to CYP17A1, enhancing its potency as an inhibitor .
-
Antiproliferative Effects :
- Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including hormone-dependent breast and prostate cancers. The mechanism involves modulation of key signaling pathways such as the androgen receptor (AR), ERK 1/2, NF-kB, and PARP pathways .
Efficacy Against Cancer Cell Lines
A range of studies have evaluated the compound's effectiveness against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hormone-dependent breast cancer | < 10 | Induces apoptosis via AR modulation |
| Prostate cancer (22Rv1) | < 5 | Inhibition of AR signaling pathways |
| Non-hormone-dependent lines | > 20 | Less effective compared to hormone-dependent lines |
These results indicate a selective cytotoxicity towards hormone-dependent cancers, suggesting a targeted therapeutic potential.
Case Studies
- Case Study on Prostate Cancer :
- Breast Cancer Treatment :
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological studies indicate:
- Low acute toxicity levels in animal models.
- No significant adverse effects observed at therapeutic doses.
Further long-term studies are necessary to fully understand the safety profile.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
